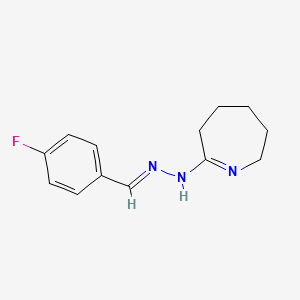
5-(2-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(2-méthoxyphényl)-4-(2-méthylphényl)-4H-1,2,4-triazole-3-thiol est un composé hétérocyclique appartenant à la classe des 1,2,4-triazoles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(2-méthoxyphényl)-4-(2-méthylphényl)-4H-1,2,4-triazole-3-thiol implique généralement la cyclisation de dérivés d'hydrazine appropriés avec du disulfure de carbone et une réaction subséquente avec des isothiocyanates de phényle substitués. Les conditions de réaction comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. Cela comprendrait l'utilisation de réacteurs industriels et de conditions de réaction optimisées pour garantir un rendement élevé et la pureté du produit final. Le processus impliquerait également des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le composé souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(2-méthoxyphényl)-4-(2-méthylphényl)-4H-1,2,4-triazole-3-thiol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le composé peut être réduit pour former des amines correspondantes ou d'autres dérivés réduits.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et l'acide nitrique.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants ou les agents sulfonants peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Oxydation : Disulfures, acides sulfoniques.
Réduction : Amines, dérivés triazoliques réduits.
Substitution : Dérivés triazoliques halogénés, nitrés ou sulfonés.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Agent thérapeutique potentiel pour le traitement de diverses maladies en raison de ses activités biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que des inhibiteurs de corrosion ou des catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 5-(2-méthoxyphényl)-4-(2-méthylphényl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, son activité antimicrobienne peut être due à l'inhibition d'enzymes clés impliquées dans la synthèse de la paroi cellulaire bactérienne.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of 5-(2-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Phényl-4H-1,2,4-triazole-3-thiol : Structure similaire mais sans les substituants méthoxy et méthyle.
5-(2-Chlorophényl)-4-(2-méthylphényl)-4H-1,2,4-triazole-3-thiol : Structure similaire avec un substituant chlore au lieu d'un groupe méthoxy.
Unicité
Le 5-(2-méthoxyphényl)-4-(2-méthylphényl)-4H-1,2,4-triazole-3-thiol est unique en raison de la présence de substituants méthoxy et méthyle, qui peuvent influencer sa réactivité chimique et son activité biologique. Ces substituants peuvent améliorer sa solubilité, sa stabilité et son interaction avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
23195-31-5 |
|---|---|
Formule moléculaire |
C16H15N3OS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-11-7-3-5-9-13(11)19-15(17-18-16(19)21)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H,18,21) |
Clé InChI |
IEUXGGFQPVONGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)


![5-(2,5-dimethoxyphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11986024.png)
![7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986029.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11986037.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986045.png)


![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11986055.png)


![4-methyl-3-phenyl-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986088.png)
